N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 2-(morpholine-4-carboxamido)ethyl group and at the 4-position with a furan-3-yl moiety. This structural combination is often explored in medicinal chemistry for targeting enzymes or receptors requiring both polar and hydrophobic interactions .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(17-4-7-20-8-5-17)15-2-3-18-10-13(9-16-18)12-1-6-21-11-12/h1,6,9-11H,2-5,7-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACCQWOVUTWNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an appropriate diketone, the pyrazole ring can be synthesized through a cyclization reaction.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Morpholine Ring: The morpholine ring is typically synthesized from diethanolamine through cyclization.
Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the morpholine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the pyrazole ring could produce dihydropyrazole derivatives.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazole-carboxamide derivatives. Key structural analogs include:
*Hypothetical structure inferred from naming conventions and evidence.
Physicochemical Properties
- Morpholine vs. Sulfonyl-Morpholine : The target compound’s morpholine-carboxamide group (C=O) is less electron-withdrawing than sulfonyl-morpholine derivatives (e.g., in ), which may reduce metabolic stability but improve solubility .
- Furan vs.
Key Differentiators
- Furan vs. Nitro Groups : Unlike the nitro-substituted analog in , the furan group in the target compound may reduce cytotoxicity while maintaining aromatic interactions .
- Morpholine-Carboxamide vs. Sulfonyl Linkages : The carboxamide linkage (vs. sulfonyl in ) may improve blood-brain barrier penetration due to lower polarity .
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring, a pyrazole moiety, and a furan group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyrazole compounds, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Tested |
|---|---|---|---|
| This compound | 0.25 | 0.5 | Staphylococcus aureus |
| Other derivatives (e.g., 7b) | 0.22 | 0.25 | Staphylococcus epidermidis |
The compound demonstrated significant activity against Staphylococcus aureus, with an MIC value of 0.25 µg/mL, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer effects of this compound were assessed through various in vitro assays. The compound's ability to induce apoptosis in cancer cells was particularly noteworthy.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 2.41 | MCF-7 |
| Reference Compound (e.g., Tamoxifen) | 0.79 | MCF-7 |
The IC50 value for the compound against the MCF-7 breast cancer cell line was found to be 2.41 µM, demonstrating promising anticancer activity that is comparable to established drugs like Tamoxifen .
The mechanism by which this compound exerts its effects involves the induction of apoptosis through pathways that activate p53 and caspase cascades in cancer cells. Molecular docking studies suggest that the compound interacts favorably with key receptors involved in apoptosis, similar to known anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
